molecular formula C17H14FN5S B500083 N-{4-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine CAS No. 895333-22-9

N-{4-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine

Cat. No.: B500083
CAS No.: 895333-22-9
M. Wt: 339.4g/mol
InChI Key: OBMJNWMRQUCBFM-UHFFFAOYSA-N
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Description

N-{4-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a fluorophenyl group and a dimethylaniline moiety. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The triazole and thiadiazole rings can participate in cyclization reactions under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-{4-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase or cholinesterase enzymes, resulting in therapeutic effects such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to N-{4-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine include other triazolothiadiazoles and triazolopyrimidines. These compounds share the triazole and thiadiazole rings but differ in their substituents and overall structure. The unique combination of the fluorophenyl group and dimethylaniline moiety in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

895333-22-9

Molecular Formula

C17H14FN5S

Molecular Weight

339.4g/mol

IUPAC Name

4-[6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C17H14FN5S/c1-22(2)12-9-7-11(8-10-12)15-19-20-17-23(15)21-16(24-17)13-5-3-4-6-14(13)18/h3-10H,1-2H3

InChI Key

OBMJNWMRQUCBFM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4F

Origin of Product

United States

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